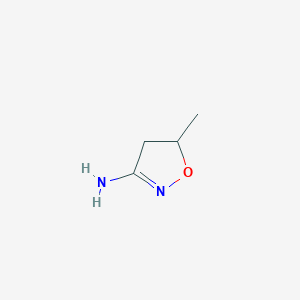

5-Methyl-4,5-dihydro-1,2-oxazol-3-amine

Description

Properties

IUPAC Name |

5-methyl-4,5-dihydro-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c1-3-2-4(5)6-7-3/h3H,2H2,1H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVLTQQTLZIBAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=NO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 3-Amino-5-methyl-2-isoxazoline & 3-Amino-5-methylisoxazole Scaffolds

[1][2]

Executive Summary

This technical guide addresses the structural and synthetic landscape of 3-amino-5-methylisoxazole (AMI) and its tautomeric counterpart, 3-imino-5-methyl-2-isoxazoline .[1][2] While often used interchangeably in commercial nomenclature, the distinction between the aromatic isoxazole and the partially saturated or tautomeric isoxazoline is critical for mechanistic drug design.[1][2]

This scaffold is the obligate precursor for Sulfamethoxazole (SMX) and a foundational pharmacophore in modern agrochemistry.[1][2] This guide moves beyond basic property listing to analyze the pH-dependent regioselectivity of its synthesis, its tautomeric ambiguity in solution, and its role as a bio-isostere in ligand binding.[2]

Part 1: Structural Dynamics & Tautomerism[1][2]

The molecule exists in a dynamic equilibrium.[1][2] Understanding this is vital for predicting binding affinity (e.g., in dihydropteroate synthase inhibition) and solubility profiles.[1][2]

The Isoxazole-Isoxazoline Interface

The user's query regarding "3-amino-5-methyl-2-isoxazoline" technically refers to the imino-tautomer or the 4,5-dihydro analog.[1][2] In the solid state and non-polar solvents, the amino-isoxazole (A) dominates due to aromatic stabilization.[2] However, in polar protic solvents or within enzyme active sites, the imino-isoxazoline (B) form becomes energetically accessible.[2]

-

Form A (Aromatic): 3-Amino-5-methylisoxazole.[1][2][3][4][5][6][7] Stable, commercially available (CAS 1072-67-9).[1][2][8]

-

Form B (Isoxazoline): 5-Methyl-2H-isoxazol-3-imine.[1][2] This is the "2-isoxazoline" structure where the proton resides on the ring nitrogen, disrupting aromaticity but allowing specific H-bond donor/acceptor motifs.[1][2]

Visualization of Tautomeric Equilibrium[2]

Caption: Tautomeric shift from the stable aromatic amine to the imino-isoxazoline species, driven by solvent polarity and H-bonding requirements.[1][2]

Part 2: Synthesis & Regiocontrol[1][2]

The synthesis of 3-amino-5-methylisoxazole is a classic case of kinetic vs. thermodynamic control .[1][2] The reaction between hydroxylamine and a nitrile derivative (typically 3-aminocrotononitrile or 3-hydroxybutanenitrile) can yield two isomers: the desired 3-amino (AMI) or the undesired 5-amino isomer.[1][2]

The pH-Switch Protocol

Industrial protocols rely on strict pH monitoring to force the cyclization towards the 3-amino core.[1][2]

-

Reagents: 3-Aminocrotononitrile (ACN), Hydroxylamine Hydrochloride (

), NaOH.[1][2] -

Mechanism:

-

Low pH (< 8): Nucleophilic attack by hydroxylamine oxygen on the nitrile carbon is slow; competing reactions occur.[1][2]

-

High pH (10.0 - 12.5): The free base of hydroxylamine attacks the nitrile (or the imino carbon), followed by cyclization.[1][2]

-

Critical Control Point: Maintaining pH between 10.5 and 12.5 is mandatory.[1][2][5] Exceeding pH 13 degrades the product; dropping below 10 favors the 5-amino isomer or incomplete cyclization.[1][2]

-

Experimental Workflow (Step-by-Step)

-

Preparation: Dissolve Hydroxylamine HCl (1.1 eq) in water.

-

Neutralization: Slowly add 50% NaOH to adjust pH to 10.5 . Keep temperature < 20°C (exothermic).

-

Addition: Add 3-aminocrotononitrile (1.0 eq) dropwise.

-

Cyclization: Heat the mixture to 50-60°C for 3-4 hours. Monitor pH continuously; add NaOH to maintain pH 10.5-11.0.

-

Quench & Isolation: Cool to 5°C. The product (3-amino-5-methylisoxazole) precipitates as off-white crystals.[1][2]

-

Purification: Recrystallize from water or toluene/heptane.[1][2]

Synthesis Pathway Diagram[1]

Caption: Regioselective synthesis pathway. pH control is the single determinant factor for yield and isomeric purity.[2]

Part 3: Physicochemical Properties[1][2]

The following data aggregates experimental values for the aromatic form (CAS 1072-67-9), which serves as the reference standard for the isoxazoline class.

| Property | Value | Context/Relevance |

| Molecular Weight | 98.10 g/mol | Fragment-based drug design (FBDD) compliant.[1][2] |

| Melting Point | 59 - 61 °C | Low MP indicates weaker crystal lattice packing; easy to melt-process.[1][2] |

| pKa (Conjugate Acid) | ~2.40 | Weakly basic.[1][2] The amine is electron-withdrawing due to the adjacent N-O bond.[1][2] |

| LogP | 0.1 - 0.25 | Highly polar; excellent water solubility for an organic intermediate.[1][2] |

| UV Max | ~238 nm | Diagnostic for the isoxazole ring conjugation.[1][2] |

| Stability | Acid: StableBase: Labile | The isoxazole ring can undergo ring-opening (cleavage of N-O) in strong base at high temps.[1][2] |

Part 4: Pharmacological & Industrial Utility[2]

Sulfamethoxazole (SMX) Production

The primary global utility of this scaffold is the synthesis of Sulfamethoxazole.[1][2]

-

Mechanism: The exocyclic amine of 3-amino-5-methylisoxazole reacts with p-acetamidobenzenesulfonyl chloride (N-acetylsulfanilyl chloride).[1][2]

-

Deprotection: Subsequent hydrolysis of the acetyl group yields SMX.[1][2]

-

Criticality: The isoxazole ring mimics the PABA (para-aminobenzoic acid) substrate in bacteria, but the specific geometry of the 3-amino-5-methyl substitution optimizes the fit within the dihydropteroate synthase enzyme.[2]

Isoxazoline Insecticides (Structural Relation)

While modern "Isoxazoline" insecticides (e.g., Fluralaner, Afoxolaner) utilize a more complex dihydro-isoxazole ring substituted with trifluoromethyl and aryl groups, the 3-amino-5-methyl-2-isoxazoline core represents the fundamental "parent" structure of this bioactive class.[1][2]

-

Mode of Action: These compounds act as non-competitive GABA antagonists.[1][2]

-

Structure-Activity Relationship (SAR): The N-O bond is critical for binding to the chloride channel.[1][2] The "2-isoxazoline" (dihydro) saturation found in pesticides provides a different vector orientation compared to the flat aromatic isoxazole of SMX.[1][2]

References

-

Synthesis & Regioselectivity: Johnson, L., et al. (2013).[1][2][9] "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 45, 171-173.[1][2][9]

-

Chemical Properties & Data: PubChem Compound Summary for CID 66172, 3-Amino-5-methylisoxazole.[1][2] National Center for Biotechnology Information.[1][2] [1][2]

-

Industrial Protocol: Patent DE3731850A1.[1][2] "Method for Producing 3-Amino-5-Methylisoxazole." Google Patents.

-

Tautomerism & Crystallography: Rybakov, V. B., et al. (2019).[1][2] "Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids." Chemistry of Heterocyclic Compounds.

Sources

- 1. 3-Isoxazolamine, 5-methyl- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-アミノ-5-メチルイソオキサゾール ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. (PDF) Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids [academia.edu]

- 5. DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 8. 3-Amino-5-methylisoxazole | 1072-67-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]

An In-depth Technical Guide to 5-Methyl-4,5-dihydroisoxazol-3-amine: Nomenclature, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methyl-4,5-dihydroisoxazol-3-amine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document aims to be a valuable resource by elucidating its nomenclature to avoid common confusion with related structures, detailing its synthesis, and exploring its potential applications based on the known reactivity and biological activity of the 4,5-dihydroisoxazole (isoxazoline) scaffold.

Nomenclature and Structural Elucidation: Distinguishing 5-Methyl-4,5-dihydroisoxazol-3-amine

A critical aspect of working with 5-Methyl-4,5-dihydroisoxazol-3-amine is the accurate identification of its structure and the differentiation from its more commonly cited aromatic analog, 3-Amino-5-methylisoxazole.

The core of the molecule is a 4,5-dihydroisoxazole ring, also known as a 2-isoxazoline ring. This is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions, with a single double bond between the nitrogen and one of the carbon atoms. The "dihydro" prefix indicates the presence of two adjacent saturated carbon atoms in the ring, distinguishing it from the fully aromatic isoxazole ring.

Key Identifiers:

-

Systematic Name (IUPAC): 5-Methyl-4,5-dihydro-1,2-oxazol-3-amine

-

Common Name: 5-Methyl-4,5-dihydroisoxazol-3-amine; 3-Amino-5-methyl-2-isoxazoline

-

CAS Number: 28786-82-5

Structural Diagram:

Caption: Chemical structure of 5-Methyl-4,5-dihydroisoxazol-3-amine.

Common Point of Confusion:

It is crucial to distinguish 5-Methyl-4,5-dihydroisoxazol-3-amine from 3-Amino-5-methylisoxazole (CAS: 1072-67-9). The latter is an aromatic compound with a fully unsaturated isoxazole ring. This structural difference significantly impacts the chemical and physical properties, as well as the biological activity of the two molecules.

Synthesis of 5-Methyl-4,5-dihydroisoxazol-3-amine: A General Approach

While specific, detailed synthesis protocols for 5-Methyl-4,5-dihydroisoxazol-3-amine are not extensively reported in peer-reviewed literature, its synthesis can be approached through established methods for the construction of the 4,5-dihydroisoxazole ring system. The most common and versatile method is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene.

General Synthetic Workflow:

The synthesis can be envisioned as a two-step process:

-

Generation of the Nitrile Oxide: The key intermediate is cyanamide N-oxide (H₂N-C≡N⁺-O⁻), which is unstable and typically generated in situ.

-

1,3-Dipolar Cycloaddition: The generated nitrile oxide then reacts with an appropriate alkene, in this case, propene, to form the desired 5-methyl-4,5-dihydroisoxazol-3-amine.

Conceptual Synthesis Diagram:

Caption: Conceptual workflow for the synthesis of 5-Methyl-4,5-dihydroisoxazol-3-amine.

Experimental Considerations:

-

Choice of Precursor: The selection of a suitable and stable precursor for cyanamide N-oxide is critical for a successful reaction.

-

Reaction Conditions: The cycloaddition reaction conditions, including solvent, temperature, and reaction time, need to be optimized to maximize the yield and regioselectivity of the product. The reaction of an unsymmetrical alkene like propene can potentially lead to the formation of a regioisomeric product (4-methyl-4,5-dihydroisoxazol-3-amine), although the 5-substituted product is often favored electronically and sterically.

-

Purification: The final product would likely require purification by techniques such as column chromatography to separate it from any unreacted starting materials, byproducts, and regioisomers.

Physicochemical Properties

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₄H₈N₂O |

| Molecular Weight | 100.12 g/mol |

| Appearance | Likely a solid or oil at room temperature. |

| Solubility | Expected to be soluble in polar organic solvents. |

| Boiling Point | Lower than its aromatic analog due to lack of aromaticity and planarity. |

| Basicity | The amino group provides a basic character to the molecule. |

Potential Applications in Research and Drug Development

The 4,5-dihydroisoxazole (isoxazoline) ring is a privileged scaffold in medicinal chemistry, appearing in a number of biologically active compounds and approved drugs. The presence of the amine and methyl groups on the 5-Methyl-4,5-dihydroisoxazol-3-amine backbone provides handles for further chemical modification, making it an attractive building block for the synthesis of compound libraries for drug discovery.

Potential Areas of Application:

-

Medicinal Chemistry:

-

Scaffold for Bioactive Molecules: The isoxazoline core is found in compounds with a wide range of biological activities, including insecticidal, herbicidal, antimicrobial, and anticancer properties.[1] 5-Methyl-4,5-dihydroisoxazol-3-amine could serve as a starting material for the synthesis of novel derivatives with potential therapeutic applications.

-

Bioisosteric Replacement: The 4,5-dihydroisoxazole ring can act as a bioisostere for other five-membered heterocycles or even amide bonds, which can be a useful strategy in drug design to improve pharmacokinetic properties.

-

-

Materials Science:

-

Ligand Synthesis: The nitrogen atoms in the ring and the exocyclic amino group can act as coordination sites for metal ions, suggesting potential applications in the synthesis of novel ligands and metal-organic frameworks (MOFs).

-

Polymer Chemistry: The amino group allows for its incorporation into polymer chains through reactions like amidation, potentially leading to the development of new functional polymers.

-

Illustrative Signaling Pathway Involvement (Hypothetical):

Given that many isoxazoline-containing compounds exhibit their biological effects by modulating specific signaling pathways, it is conceivable that derivatives of 5-Methyl-4,5-dihydroisoxazol-3-amine could be designed to target key cellular processes. For instance, if derivatized to inhibit a specific kinase, it could interfere with a cancer-related signaling pathway.

Caption: Hypothetical inhibition of a signaling pathway by a derivative of the core molecule.

Conclusion

5-Methyl-4,5-dihydroisoxazol-3-amine is a heterocyclic compound with a clear, yet often confused, chemical identity. While specific research on this molecule is limited, its synthesis can be achieved through established chemical transformations. The true potential of this compound lies in its utility as a versatile building block. The combination of the privileged isoxazoline scaffold and the reactive amino and methyl groups makes it a promising starting point for the development of novel compounds in medicinal chemistry and materials science. Further research into the synthesis and reactivity of 5-Methyl-4,5-dihydroisoxazol-3-amine is warranted to fully explore its potential.

References

-

PubChem. 3-Amino-5-methylisoxazole. [Link]

- Faria, J. V., et al. (2017). 1,3-Dipolar Cycloaddition of Nitrile Oxides to Alkenes. Comprehensive Organic Synthesis II, 4, 1210-1250.

-

(2023). (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. Semantic Scholar. [Link]methyl-Benzenesulfonate/0b5a3e1b7f0e8e9c9c8a9e7e8b9b9c0c8c9c9c9c)

Sources

Pharmacological profile of 3-amino-2-isoxazoline derivatives

An In-Depth Technical Guide to the Pharmacological Profile of 3-Amino-2-Isoxazoline Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-amino-2-isoxazoline scaffold represents a privileged heterocyclic motif in modern medicinal chemistry. Characterized by a five-membered ring containing adjacent nitrogen and oxygen atoms, this structure serves as a versatile framework for the development of novel therapeutic agents. Its unique stereoelectronic properties and the synthetic accessibility of its derivatives have enabled the exploration of a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, structure-activity relationships, and therapeutic potential of 3-amino-2-isoxazoline derivatives. We will delve into their roles as antiviral, anticancer, and antimicrobial agents, as well as their function as modulators of key neurological targets such as GABA- and glutamate-gated ion channels. Detailed experimental protocols and mechanistic diagrams are provided to equip researchers with the foundational knowledge required to innovate within this promising chemical space.

Introduction to the 3-Amino-2-Isoxazoline Scaffold

Heterocyclic compounds are the bedrock of pharmaceutical development, with the isoxazoline ring being a structure of significant interest.[1][2] Its partially saturated nature allows for three-dimensional diversity, a feature increasingly sought after in drug design to enhance ligand-target interactions and improve pharmacokinetic profiles.[3] The introduction of an amino group at the 3-position (C3) of the 2-isoxazoline ring creates a key functional handle for further chemical modification and a critical pharmacophore for biological activity. This amino group can act as a hydrogen bond donor and acceptor, enabling precise interactions with biological targets and serving as an attachment point for a variety of substituents to modulate potency, selectivity, and drug-like properties.[3][4] Consequently, derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, ranging from antiviral to neuro-modulatory effects.[5][6]

Synthetic Strategies: From Precursors to Active Amines

The generation of a diverse library of 3-amino-2-isoxazoline derivatives hinges on robust and flexible synthetic methodologies. The choice of synthetic route is critical, as the isoxazoline ring can be labile under harsh reductive, acidic, or basic conditions.[5]

Pathway A: Reduction of 3-Nitroisoxazoline Precursors

A prevalent and effective strategy involves the initial synthesis of a 3-nitroisoxazoline intermediate, which is subsequently reduced to the target 3-amino derivative.

-

Mild Reduction: The conversion of the 3-nitro group to the 3-amino group is the crucial step. The causality behind the choice of reducing agent is paramount; harsh reagents can cleave the weak N-O bond of the isoxazoline ring. Therefore, a mild reducing agent such as sodium dithionite (Na₂S₂O₄) in a biphasic solvent system (e.g., THF-water) is employed. This method has proven effective in affording the desired 3-aminoisoxazolines in high yields while preserving the integrity of the heterocyclic core.[5]

Pathway B: Amination of 3-Haloisoxazolines

An alternative approach provides direct access to N-substituted and N,N-disubstituted 3-aminoisoxazolines.

-

Synthesis of 3-Bromoisoxazolines: These key intermediates can be prepared via regioselective cycloaddition pathways.[7]

-

Base-Promoted Addition-Elimination: The 3-bromoisoxazoline substrate undergoes a facile reaction with a wide range of primary and secondary amines.[7] This base-promoted addition-elimination reaction is highly efficient and circumvents the need for a separate reduction step, offering a more direct route to a diverse set of derivatives. Cyclic secondary amines, owing to their enhanced nucleophilicity, are particularly effective in this transformation.[7]

Experimental Protocol: Synthesis of 3-Aminoisoxazolines via Reduction (Pathway A)

This protocol describes the reduction of a 3-nitroisoxazoline precursor to its corresponding 3-aminoisoxazoline derivative.

-

Dissolution: Dissolve the 3-nitroisoxazoline starting material (1 mmol) in a 1:1 mixture of Tetrahydrofuran (THF) and water (16 mL).

-

Addition of Reducing Agent: To the stirred solution, add sodium dithionite (Na₂S₂O₄) (1.04 g, 6 mmol) in portions at room temperature. The use of a significant excess of the mild reductant ensures complete conversion without ring degradation.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure 3-aminoisoxazoline.[5]

Caption: Synthetic workflows for 3-amino-2-isoxazoline derivatives.

Pharmacological Activities and Mechanisms of Action

The 3-amino-2-isoxazoline core is associated with a diverse array of pharmacological activities, primarily driven by the nature of the substituents on the amino group and other positions of the heterocyclic ring.

Neurotransmitter Receptor Modulation

A significant body of evidence points to the interaction of isoxazolines with ligand-gated ion channels, particularly those central to neurotransmission.

-

Mechanism of Action on Invertebrate GABA/Glutamate Channels: The isoxazoline class of ectoparasiticides (e.g., afoxolaner, fluralaner) functions through the potent and selective inhibition of γ-aminobutyric acid (GABA)- and glutamate-gated chloride channels in insects and acarines.[4][6] This blockade prevents the influx of chloride ions into the postsynaptic neuron, leading to uncontrolled hyperexcitation of the nervous system, paralysis, and death of the parasite.[4][6] The high selectivity for invertebrate channels over their mammalian counterparts is a cornerstone of their safety profile in veterinary medicine; mammalian GABA channels exhibit a much lower sensitivity to these compounds.[6]

-

Potential in Mammalian Systems: While less potent, the interaction with mammalian channels suggests that derivatives could be designed to selectively modulate these targets for therapeutic benefit in neurological disorders. Related structures, such as 3-isoxazolol amino acids, are known potent agonists at the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) subtype of glutamate receptors, highlighting the scaffold's potential to interact with excitatory pathways.[8][9]

Caption: Mechanism of GABA receptor antagonism by isoxazoline derivatives.

Antiviral Activity

Certain 3-aminoisoxazoline derivatives have demonstrated potent antiviral properties, particularly against the influenza A virus.

-

Lead Compounds: Studies have identified compounds like 1-oxa-2-azaspiro[4.7]dodec-2-en-3-amine and 3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazol-3-amine as having submicromolar activity against the influenza A/Puerto Rico/8/34 (H1N1) strain.[5]

-

Selectivity: A critical aspect of any antiviral agent is its selectivity. These compounds exhibited high selectivity indices (SI), defined as the ratio of the cytotoxic concentration (CC₅₀) to the inhibitory concentration (IC₅₀). This indicates that they inhibit viral replication at concentrations far below those that cause harm to host cells.[5]

| Compound | IC₅₀ (µM) | CC₅₀ (µM) ** | Selectivity Index (SI) *** | Reference |

| 1-oxa-2-azaspiro[4.7]dodec-2-en-3-amine | 6.6 | >550 | >83.3 | [5] |

| 3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazol-3-amine | 22.0 | >1790 | >81.4 | [5] |

| Rimantadine (Reference Drug) | 67 ± 8 | 406 ± 26 | ~6.1 | [5] |

| IC₅₀: Half-maximal inhibitory concentration against viral replication. | ||||

| ** CC₅₀: Half-maximal cytotoxic concentration against host (MDCK) cells. | ||||

| *** SI = CC₅₀ / IC₅₀ |

Anticancer and Antiproliferative Activity

The isoxazoline scaffold has been incorporated into molecules designed as anticancer agents, targeting various hallmarks of cancer.

-

Enzyme Inhibition: A key strategy in oncology is the inhibition of receptor tyrosine kinases (RTKs), which are crucial for tumor growth, proliferation, and angiogenesis. 3-amino-benzo[d]isoxazole derivatives have been identified as potent, multi-targeted inhibitors of the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) families.[10]

-

Cytotoxicity: Derivatives have shown cytotoxic effects against a range of human cancer cell lines, including colon (HCT-116), breast (MCF-7), and lung (A-549) cancer.[5] Interestingly, in some studies, the parent 3-aminoisoxazolines were non-toxic, whereas their 3-nitro precursors or N-sulfonylated derivatives showed antiproliferative activity.[5] This underscores the importance of the substituent at the C3 position for tuning the pharmacological profile.

Antimicrobial and Antifungal Activity

The search for new antimicrobial agents is a global health priority, and isoxazoline derivatives have shown promise in this area.

-

Spectrum of Activity: Screening has revealed that 3-nitroisoxazolines, the precursors to the amino derivatives, possess moderate activity against Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus) and fungal strains (Aspergillus niger, Candida albicans).[5][11] The conversion to the 3-amino derivative often reduces this specific activity, again highlighting the chemical modulation of the biological effect.[5]

Structure-Activity Relationships (SAR)

Synthesizing technical data with field-proven insights allows for the rational design of more potent and selective molecules.

-

C3 Position: The functionality at the C3 position is a primary determinant of the pharmacological profile.

-

Ring Structure: The nature of the carbocyclic ring fused to the isoxazoline core (e.g., spiro-fused vs. annelated cyclooctane) influences potency and physical properties. Non-planar, three-dimensional scaffolds can lead to more effective target engagement.[3]

-

Aromatic Substituents: In anticancer derivatives targeting RTKs, the specific substitution pattern on appended aryl rings (e.g., a diphenyl urea moiety) is critical for potent inhibition.[10] For cholinesterase inhibitors, halogen and methoxy groups on aryl substituents enhance activity.[12]

Future Directions and Therapeutic Potential

The 3-amino-2-isoxazoline scaffold is a rich starting point for drug discovery programs. The diverse pharmacological activities demonstrated by its derivatives warrant further investigation and optimization.

-

Neurological Disorders: Given the known mechanism of action on ligand-gated ion channels, there is significant potential to develop selective modulators of mammalian GABA or glutamate receptors for conditions such as epilepsy, anxiety, or neuropathic pain.

-

Infectious Diseases: The potent anti-influenza activity of simple 3-aminoisoxazolines presents an opportunity to develop new antiviral agents, which is of particular importance given the rise of resistant viral strains.

-

Oncology: The success of 3-amino-benzoisoxazole derivatives as RTK inhibitors provides a validated platform for creating next-generation, multi-targeted anticancer therapies.

By leveraging the synthetic versatility of the scaffold and a deep understanding of its structure-activity relationships, researchers can continue to unlock the therapeutic potential of this remarkable heterocyclic system.

References

-

Maslov, M. A., et al. (2022). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Molecules, 27(11), 3546. [Link][3][5]

-

Rajput, A. P., & Girase, P. D. (2023). Synthesis of Some Novel Isoxazoline from Sec 3-Amino Pyridazine Chalcones and Their Antimicrobial Studies. Mediterranean Journal of Basic and Applied Sciences, 7(1), 133-140. [Link][11]

-

Dryden, M. (2018). Isoxazolines: Overview, Clinical Application, Administration. Clinician's Brief. [Link][6]

-

Maslov, M. A., et al. (2022). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Semantic Scholar. [Link][3]

-

Gagnon, D., et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters, 11(5), 1067–1070. [Link][7]

-

Chepurkine, E., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(24), 20387–20394. [Link]

-

Akkati, K. K., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Pharmaceuticals, 16(2), 228. [Link][1]

-

Akkati, K. K., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [Link][13]

-

Gagnon, D., et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. ResearchGate. [Link][14]

-

Ansari, M. I. (2025). A Review of the Medicinal Importance and Perspectives of the 2-isoxazoline Scaffold. Medicinal Chemistry. [Link]

-

Abbas, N. K. (2024). Synthesis and Pharmacological Significance of Isoxazoline Derivatives: A Mini review. Academic Science Journal. [Link][2]

-

Krogsgaard-Larsen, P., et al. (1991). Excitatory amino acid receptor ligands. Synthesis and biological activity of 3-isoxazolol amino acids structurally related to homoibotenic acid. Journal of Medicinal Chemistry, 34(4), 1235-1241. [Link][8]

-

Ansari, M. I. (2021). Therapeutic potential of 2-isoxazolines. ResearchGate. [Link]

-

da Silva, A. B., et al. (2019). Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies. Molecules, 24(24), 4629. [Link][12]

-

Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

-

Hernandez-Carbajal, A., et al. (2025). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. International Journal of Molecular Sciences, 26(6), 3123. [Link][9]

-

Kumar, S., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 25(18), 4845-4854. [Link][15]

-

Singh, S., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews, 18(03), 934–953. [Link]

-

Kącka-Zych, A. (2024). Energetic Aspects and Molecular Mechanism of 3-Nitro-substituted 2-Isoxazolines Formation via Nitrile N-Oxide [3+2] Cycloaddition: An MEDT Computational Study. International Journal of Molecular Sciences, 25(13), 6982. [Link]

-

Staszewska-Krajewska, O., et al. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules, 26(2), 435. [Link]

-

Dolman, S. J., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry, 10, 1046714. [Link]

-

Kumar, A., et al. (2024). Advances in neurotransmitter detection and modulation: Implications for neurological disorders. Clinica Chimica Acta, 552, 117697. [Link]

-

Wallace, E. M., et al. (2008). 3-amino-benzo[d]isoxazoles as novel multitargeted inhibitors of receptor tyrosine kinases. Journal of Medicinal Chemistry, 51(7), 2056–2067. [Link][10]

Sources

- 1. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Isoxazoline - Wikipedia [en.wikipedia.org]

- 5. Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoxazolines: Overview, Clinical Application, Administration [cliniciansbrief.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Excitatory amino acid receptor ligands. Synthesis and biological activity of 3-isoxazolol amino acids structurally related to homoibotenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 3-amino-benzo[d]isoxazoles as novel multitargeted inhibitors of receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mjbas.com [mjbas.com]

- 12. Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies [mdpi.com]

- 13. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Dihydroisoxazole-3-Amine Scaffolds: Synthesis, Mechanisms, and Therapeutic Potential

Authored For: Senior Researchers, Scientists, and Drug Development Professionals Preamble: The 4,5-dihydroisoxazole (or 2-isoxazoline) ring system is a privileged heterocyclic motif that has garnered substantial attention in medicinal chemistry and agrochemistry. Its unique electronic properties, conformational rigidity, and capacity for diverse functionalization make it an ideal scaffold for interacting with a wide range of biological targets. The introduction of an amino group at the C3 position, creating the dihydroisoxazole-3-amine core, further enhances its potential by providing a crucial hydrogen-bond donor/acceptor site, enabling precise interactions within enzyme active sites and receptor binding pockets. This guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of this promising scaffold, offering field-proven insights for professionals engaged in the discovery of novel therapeutic and agrochemical agents.

Core Synthetic Strategies: Enabling Access to Chemical Diversity

The therapeutic utility of a scaffold is intrinsically linked to its synthetic accessibility. Efficient and versatile synthetic routes are paramount for generating diverse compound libraries necessary for robust structure-activity relationship (SAR) studies. The dihydroisoxazole-3-amine core can be constructed through several reliable strategies, each offering distinct advantages in terms of substrate scope and regiochemical control.

Key Synthetic Pathways

The most prevalent and robust methods for synthesizing the core scaffold involve either building the ring system with the nitrogen precursor in place or functionalizing a pre-formed isoxazoline ring.

-

Cyclocondensation of α,β-Unsaturated Ketones: A foundational method involves the reaction of α,β-unsaturated carbonyl compounds, often chalcones, with hydroxylamine hydrochloride.[1][2] This pathway provides direct access to the dihydroisoxazole ring, which can then be further elaborated.

-

1,3-Dipolar Cycloaddition: This powerful pericyclic reaction offers excellent control over regio- and stereochemistry.[3] It typically involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkene (the dipolarophile). The high degree of predictability makes this a favored method for constructing complex, stereochemically rich molecules.[3]

-

Addition-Elimination on 3-Halo-Δ²-isoxazolines: Perhaps the most direct route to the title scaffold, this strategy involves the nucleophilic substitution of a halogen (typically bromine) at the C3 position of a pre-formed isoxazoline ring with a desired amine.[4][5] This method's key advantage is its modularity, allowing for the late-stage introduction of diverse amine functionalities, which is highly beneficial for library synthesis.

Caption: General workflow for the synthesis of dihydroisoxazole-3-amine scaffolds.

A Broad Spectrum of Biological Activity

The dihydroisoxazole-3-amine scaffold has demonstrated remarkable versatility, exhibiting potent activity across a wide range of therapeutic and industrial applications. This section details its most significant biological roles, the underlying mechanisms of action, and the quantitative data supporting its potential.

Neuropharmacology: Potentiation of AMPA Receptors

A significant breakthrough in the application of this scaffold was the discovery of a series of dihydroisoxazoles (DHI) as positive allosteric modulators (potentiators) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[6]

-

Mechanism of Action: AMPA receptors are critical mediators of fast excitatory neurotransmission in the central nervous system. Positive allosteric modulators do not activate the receptor directly but bind to a site distinct from the glutamate binding site, enhancing the receptor's response to glutamate. This leads to increased excitatory neurotransmission.[6] This mechanism is a promising therapeutic strategy for addressing cognitive deficits associated with neurological disorders like schizophrenia and Alzheimer's disease.[6]

-

Causality in Design: The discovery originated from a high-throughput screening campaign, followed by rational, structure-based drug design using X-ray crystal structures of the human GluA2 ligand-binding domain. This allowed for the optimization of potency and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, leading to functionally potent compounds.[6]

Caption: Mechanism of AMPA receptor potentiation by dihydroisoxazole modulators.

Potent and Selective Enzyme Inhibition

The scaffold's structural features make it an effective inhibitor for several key enzyme families, demonstrating its potential in oncology and inflammatory diseases.

-

Sphingomyelin Synthase 2 (SMS2) Inhibition: 4-Benzyloxybenzo[d]isoxazole-3-amine derivatives have been identified as highly selective inhibitors of SMS2.[7] SMS2 is a key enzyme in sphingolipid metabolism and is considered a promising therapeutic target for chronic inflammation-associated diseases such as atherosclerosis and insulin resistance.[7] The lead compound, 15w , not only showed high potency and selectivity but also demonstrated good oral bioavailability and significantly attenuated chronic inflammation in a diabetic mouse model.[7]

-

Tryptophan 2,3-Dioxygenase 2 (TDO2) Inhibition: An aminoisoxazole series was identified from a high-throughput screen as potent inhibitors of TDO2.[8] TDO2 is an enzyme that catalyzes the first, rate-limiting step in tryptophan catabolism, leading to the production of the immunosuppressive metabolite kynurenine. Overexpression of TDO2 is a known immune evasion mechanism in several cancers.[8] Inhibition of TDO2 by aminoisoxazoles represents a viable cancer immunotherapy strategy. Medicinal chemistry efforts confirmed that both the 3-amino group and the isoxazole core are critical for inhibitory activity.[8]

| Target Enzyme | Scaffold Type | Lead Compound | Potency (IC₅₀) | Therapeutic Area | Reference |

| SMS2 | Benzo[d]isoxazole-3-amine | 15w | 20 nM (human) | Chronic Inflammation | [7] |

| TDO2 | Aminoisoxazole | 21 | 110 nM (human) | Cancer Immunotherapy | [8] |

| HDAC6 | 3-Hydroxy-isoxazole | - | 700 nM | Cancer | [9] |

Anti-Infective and Agrochemical Applications

The dihydroisoxazole core is also prevalent in compounds developed to combat infectious diseases and for agricultural use.

-

Antimicrobial Activity: Various derivatives have shown significant antibacterial and antifungal properties.[1][10] For example, 4-(5'-substituted-aryl-4',5'-dihydro-isoxazole-3'-yl-amino) phenols demonstrated notable activity, with a compound bearing a 4-chlorophenyl substitution at the C5 position being the most potent in its series.[1]

-

Antiviral Activity: The broader isoxazole class has been investigated for antiviral applications.[11][12] Novel (5-oxazolyl)phenyl amines have exhibited potent in vitro activity against Hepatitis C virus (HCV) and Coxsackie viruses (CVB3, CVB6) at sub-micromolar concentrations.[12]

-

Herbicidal Activity: While not strictly a 3-amine, the commercial herbicide Pyroxasulfone features a 4,5-dihydro-1,2-oxazole core, underscoring the scaffold's importance in agrochemistry.[13] It functions as a pre-emergence herbicide with excellent activity against grass and broadleaf weeds.[13] The mechanism for many related herbicides involves the inhibition of key plant enzymes like protoporphyrinogen oxidase (protox).[14]

Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications impact biological activity is the cornerstone of medicinal chemistry. For the dihydroisoxazole-3-amine scaffold, several key SAR trends have been established.

-

The C3-Amino Group: This functionality is often essential for activity. For TDO2 inhibitors, it was found to be a critical pharmacophoric element, likely forming key hydrogen bond interactions within the enzyme's active site.[8] Its ability to act as a hydrogen bond donor is a recurring theme in its interaction with biological targets.[15]

-

Substitution at C5: The C5 position is a common site for modification and significantly influences potency and selectivity. In analgesic and antimicrobial derivatives, substitution with an aryl group (e.g., 4-chlorophenyl) at C5 dramatically enhanced activity.[1] This position allows for exploration of different binding pockets and can be used to tune physicochemical properties like lipophilicity.

-

Aryl/Heteroaryl Fusions: Fusing the isoxazole ring to other aromatic systems, as seen in the benzo[d]isoxazole-3-amine SMS2 inhibitors, can create a more rigid conformation. This conformational constraint can lock the molecule into a bioactive shape, leading to enhanced potency and selectivity.[7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. sarpublication.com [sarpublication.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery and characterization of a novel dihydroisoxazole class of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 4-Benzyloxybenzo[ d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflammation in db/ db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aminoisoxazoles as Potent Inhibitors of Tryptophan 2,3-Dioxygenase 2 (TDO2) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iris.unimore.it [iris.unimore.it]

- 10. 4,5-Dihydroisoxazoles: testing of antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antiviral activity of a novel class of (5-oxazolyl)phenyl amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and herbicidal activity of 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole derivative; Discovery of the novel pre-emergence herbicide pyroxasulfone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and herbicidal activity of 2-(7-fluoro-3-oxo- 3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure Activity Relationships - Drug Design Org [drugdesign.org]

The Strategic Evolution of 3-Amino-5-methyl-2-isoxazoline: From Synthetic Intermediate to Medicinal Scaffold

The following technical guide details the medicinal chemistry history, synthetic evolution, and pharmacological significance of 3-amino-5-methyl-2-isoxazoline .

Executive Summary

In the annals of heterocyclic medicinal chemistry, 3-amino-5-methyl-2-isoxazoline (AMI) occupies a unique position as both a stable synthetic intermediate and a pharmacophoric template. Historically overshadowed by its aromatic counterpart—5-methyl-3-isoxazolamine (the precursor to Sulfamethoxazole)—the dihydro-isoxazole (isoxazoline) ring has emerged as a critical scaffold in its own right.

This guide explores the chemical lineage of AMI, detailing its discovery as a product of the hydroxyurea-nitrile reaction, its pivotal role in the industrial synthesis of sulfonamide antibiotics, and its modern relevance as a bioisostere in fragment-based drug design (FBDD).

Chemical Identity & Structural Dynamics

3-amino-5-methyl-2-isoxazoline is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms (N2-O1), a double bond between N2 and C3, and an exocyclic amine at C3. Unlike the fully aromatic isoxazole, the isoxazoline ring is non-aromatic and possesses a chiral center at C5.

Tautomeric Equilibrium

The reactivity of AMI is defined by its tautomeric balance. While the amino-isoxazoline form (A) is often stable in solid state, it exists in equilibrium with the imino-isoxazolidine form (B) in solution, influencing its nucleophilicity during drug synthesis.

-

Form A: 3-amino-2-isoxazoline (Major tautomer in polar aprotic solvents)

-

Form B: 3-imino-isoxazolidine (Reactive intermediate for N-alkylation)

| Feature | 3-Amino-5-methyl-2-isoxazoline (Dihydro) | 5-Methyl-3-isoxazolamine (Aromatic) |

| Hybridization | C4-C5 are | All ring carbons |

| Chirality | Chiral center at C5 | Achiral (Planar) |

| Stability | Susceptible to oxidation/ring opening | Highly stable (Aromatic) |

| Key Use | Intermediate / GABA mimic | Sulfamethoxazole precursor |

Historical Genesis: The Hydroxyurea Route

The history of AMI is inextricably linked to the search for efficient routes to isoxazoles in the mid-20th century. The definitive synthesis was established not through direct cycloaddition of nitrile oxides (which yields isoxazoles), but through the condensation of

The Mechanistic Breakthrough (1960s)

Early attempts to synthesize 3-amino-isoxazoles involved unstable nitrile oxides. However, researchers at major pharmaceutical houses (including Shionogi and Hoffmann-La Roche) discovered that reacting crotononitrile with hydroxyurea in a basic medium yielded the dihydro-compound (AMI) in high yield (50–75%).

The Mechanism:

-

Base Activation: Hydroxyurea is deprotonated to form the hydroxyureid anion.

-

Michael Addition: The oxygen of the hydroxyurea attacks the

-carbon of crotononitrile? Correction: The standard mechanism involves the attack of the hydroxylamine equivalent or the formation of a 3-ureidoxynitrile intermediate which cyclizes. -

Cyclization: The intermediate undergoes intramolecular cyclization to close the ring, forming the 3-amino-2-isoxazoline.

This method was revolutionary because it used cheap, stable starting materials (crotononitrile) to access the isoxazole core, bypassing hazardous fulminic acid derivatives.

The Sulfonamide Connection: Aromatization to Bioactivity

The most significant historical application of AMI is its role as the "penultimate" precursor to Sulfamethoxazole , a cornerstone antibiotic.

The Oxidation Protocol

To convert the chiral, non-aromatic AMI into the planar, bioactive 5-methyl-3-isoxazolamine, an oxidation (dehydrogenation) step is required.

-

Reagent:

-Bromosuccinimide (NBS) or Chlorine. -

Process: Halogenation at the C4 position followed by dehydrohalogenation restores the double bond, aromatizing the ring.

-

Impact: This "Isoxazoline Route" allowed for the scalable production of the isoxazole amine, which was then coupled with

-acetamidobenzenesulfonyl chloride to form Sulfamethoxazole.

Pathway Visualization

The following diagram illustrates the synthetic flow from commodity chemicals to the antibiotic precursor.

Caption: The synthetic trajectory of 3-amino-5-methyl-2-isoxazoline from raw materials to the Sulfamethoxazole antibiotic.

Pharmacological Significance: Beyond the Intermediate

While primarily known as a precursor, the 3-amino-2-isoxazoline scaffold possesses intrinsic biological relevance, particularly in the central nervous system (CNS) and oncology.

GABA Bioisosterism

The 3-amino-isoxazoline ring is a rigid bioisostere of GABA (

-

Structural Logic: The distance between the amino group and the ring oxygen (acting as a hydrogen bond acceptor similar to the carboxylate of GABA) mimics the pharmacophore of the inhibitory neurotransmitter.

-

Muscimol Connection: While Muscimol (from Amanita muscaria) is an aromatic isoxazole (3-hydroxy-5-aminomethylisoxazole), the dihydro analogs (isoxazolines) have been studied as conformationally restricted GABA agonists. The 5-methyl group in AMI introduces chirality, allowing researchers to probe the stereospecificity of GABA receptors.

Antitumor Activity (Acivicin Class)

The discovery of Acivicin (AT-125) in the 1970s validated the isoxazoline ring as a warhead for enzyme inhibition. Acivicin is a 3-chloro-4,5-dihydroisoxazole amino acid.

-

Mechanism: The isoxazoline ring acts as a glutamine mimic, covalently binding to glutamine amidotransferases.

-

AMI Relevance: Although AMI lacks the amino acid side chain, its core stability and formation kinetics provided the fundamental chemical knowledge required to synthesize complex agents like Acivicin.

Experimental Protocols

Protocol A: Synthesis of 3-Amino-5-methyl-2-isoxazoline

Adapted from historical methods (e.g., Shionogi patents, Chem. Heterocycl. Compd.).

Reagents:

-

Hydroxyurea (1.0 eq)

-

Crotononitrile (1.2 eq)

-

Sodium Hydroxide (1.0 eq, 10% aq solution)

-

Ethanol (Solvent)

Step-by-Step:

-

Dissolution: Dissolve hydroxyurea in ethanol/water mixture.

-

Addition: Add crotononitrile dropwise at

to prevent polymerization. -

Basification: Slowly add NaOH solution while maintaining temperature

. -

Reflux: Heat the mixture to reflux (

) for 3–5 hours. The solution will turn from colorless to pale yellow. -

Workup: Evaporate ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (

). -

Purification: Dry organic layer over

. Recrystallize from benzene/ether or use column chromatography (Silica, MeOH:DCM 1:9). -

Yield: Expect 50–70%. Product is a crystalline solid.

Protocol B: Aromatization to 5-Methyl-3-isoxazolamine

Reagents:

-

3-Amino-5-methyl-2-isoxazoline (from Protocol A)[1]

- -Bromosuccinimide (NBS)

-

Triethylamine (TEA)

Step-by-Step:

-

Dissolve the isoxazoline in

or -

Add NBS (1.05 eq) and reflux for 1 hour (radical halogenation).

-

Cool to room temperature and add TEA (1.2 eq) to induce elimination of HBr.

-

Wash with water, dry, and concentrate to obtain the aromatic isoxazole.

References

-

Chemistry of Heterocyclic Compounds: Isoxazoles. (Part 1, Vol 49). Wiley-Interscience. (Provides the foundational synthesis via hydroxyurea and crotononitrile).

-

Synthesis of Sulfamethoxazole. Drug Future. (Details the industrial conversion of the isoxazoline intermediate to the sulfonamide).

-

Acivicin and Isoxazoline Antitumor Agents. Journal of Medicinal Chemistry. (Contextualizes the biological activity of the dihydroisoxazole ring).

-

Tautomerism in 3-Amino-isoxazolines. Journal of Organic Chemistry. (Mechanistic analysis of the amino-imino equilibrium).

Author's Note: This guide synthesizes historical synthetic data with modern medicinal chemistry principles. All protocols should be performed with appropriate safety measures, particularly when handling alkylating agents and halogenated solvents.

Sources

Methodological & Application

Precision Protocol: 1,3-Dipolar Cycloaddition of Nitrile Oxides for Isoxazoline Synthesis

[1][2]

Abstract

This application note details the strategic execution of [3+2] cycloadditions between nitrile oxides and alkenes to synthesize 2-isoxazolines. These five-membered heterocycles serve as critical pharmacophores in modern drug discovery (e.g., GABA-gated chloride channel antagonists) and as versatile masked

Strategic Introduction & Mechanism

The synthesis of isoxazolines via 1,3-dipolar cycloaddition is a concerted, thermally allowed

Mechanistic Causality

The reaction proceeds through a single transition state where the new C-C and C-O bonds form nearly simultaneously.

-

Regioselectivity: Controlled by Frontier Molecular Orbital (FMO) interactions.[1] For most terminal alkenes, the reaction is LUMO

– HOMO -

Stereospecificity: The reaction is stereospecific; the geometry of the starting alkene (cis/trans) is strictly retained in the isoxazoline ring.

The Dimerization Challenge

Nitrile oxides are high-energy, unstable species. In the absence of a dipolarophile, they rapidly dimerize to form furoxans (1,2,5-oxadiazole-2-oxides) .

-

Critical Control Point: The concentration of free nitrile oxide must be kept low relative to the alkene. This is achieved via in situ generation and slow addition techniques.

Visualization: Mechanism & Workflow

Figure 1: Mechanistic pathway and critical decision points for nitrile oxide generation and trapping. Note the competing dimerization pathway (red) which must be suppressed.

Protocol Selection Matrix

Choose the generation method based on your substrate's tolerance to chlorination and acidic/basic conditions.

| Feature | Method A: Huisgen (Modified) | Method B: Mukaiyama | Method C: Direct Oxidation |

| Precursor | Aldoxime (from Aldehyde) | Primary Nitroalkane | Aldoxime |

| Reagents | NCS/DMF then TEA | PhNCO (Phenyl isocyanate), TEA | PIDA, NaOCl, or Chloramine-T |

| Mechanism | Dehydrohalogenation | Dehydration | Oxidative Dehydrogenation |

| Best For | Standard substrates. Robust, scalable, high yields. | Acid-sensitive substrates. Avoids halogenation. | One-pot efficiency. Rapid screening. |

| Risk | Chlorination of electron-rich alkenes. | PhNCO is a moisture-sensitive lachrymator. | Oxidant may attack alkene.[2][1] |

Experimental Protocols

Protocol A: The Modified Huisgen Method (Standard)

Best for: General synthesis where the alkene is stable to N-chlorosuccinimide (NCS).

Reagents:

-

Aldoxime (1.0 equiv)

-

N-Chlorosuccinimide (NCS) (1.1 equiv)

-

Alkene (1.2 – 1.5 equiv)

-

Triethylamine (TEA) (1.2 equiv)

-

Solvent: DMF (dimethylformamide) or DCM (dichloromethane).

Step-by-Step Procedure:

-

Chlorination (Formation of Hydroximoyl Chloride):

-

Dissolve the aldoxime (1.0 equiv) in DMF (0.5 M concentration).

-

Add NCS (1.1 equiv) in portions at room temperature.

-

Checkpoint: Monitor by TLC. The reaction is usually complete in 1–3 hours. If initiation is slow (no succinimide precipitate), heat to 40°C or add a catalytic amount of gaseous HCl (generated from the headspace of a conc. HCl bottle).

-

Safety: Hydroximoyl chlorides are skin irritants and potential blistering agents. Handle with gloves in a fume hood.

-

-

Cycloaddition (Dehydrohalogenation):

-

Cool the reaction mixture to 0°C.

-

Add the Alkene (1.2 equiv).[3]

-

Critical Step: Dissolve TEA (1.2 equiv) in a small volume of DMF. Add this solution dropwise over 30–60 minutes.

-

Why? Slow addition maintains a low steady-state concentration of nitrile oxide, favoring reaction with the alkene over dimerization.

-

-

Workup:

-

Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x).

-

Wash combined organics with water (to remove DMF) and brine.

-

Dry over MgSO

, filter, and concentrate. -

Purify via flash column chromatography (typically Hexanes/EtOAc).

-

Protocol B: The Mukaiyama Method (Nitroalkane Dehydration)

Best for: Substrates sensitive to chlorination or when starting from nitroalkanes.[4]

Reagents:

-

Primary Nitroalkane (1.0 equiv)

-

Phenyl Isocyanate (PhNCO) (2.0 equiv)

-

Alkene (1.5 – 3.0 equiv)

-

Triethylamine (TEA) (Catalytic, 0.1 equiv)

-

Solvent: Benzene or Toluene (anhydrous).

Step-by-Step Procedure:

-

Setup:

-

In a flame-dried flask under inert atmosphere (N

or Ar), dissolve the nitroalkane and the alkene in anhydrous toluene (0.2 M).

-

-

Dehydration:

-

Add PhNCO (2.0 equiv).

-

Add catalytic TEA (5-10 drops).

-

Heat the mixture to 60–80°C.

-

Observation: A precipitate of diphenylurea will form as the reaction proceeds.

-

-

Monitoring:

-

Stir for 6–12 hours. Monitor the disappearance of the nitroalkane by TLC.

-

-

Workup:

Data Analysis & Validation

NMR Interpretation

Verification of the 2-isoxazoline structure relies on

| Position | Atom | Typical Shift (ppm) | Multiplicity |

| C-5 | 4.5 – 5.0 | dd or m (Chiral center) | |

| C-5 | 75 – 85 | - | |

| C-4 | 2.8 – 3.5 | diastereotopic pair (dd) | |

| C-4 | 35 – 45 | - | |

| C-3 | 155 – 160 | Quaternary (C=N) |

-

Regiochemistry Check: In 5-substituted isoxazolines, the C-5 proton is significantly deshielded (near oxygen). In the rare 4-substituted isomer, the CH attached to oxygen would be C-4, altering the coupling pattern.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield / Dimer Formation | Base added too fast. | Use a syringe pump for TEA addition (Protocol A). Increase alkene equivalents. |

| No Reaction (Protocol A) | Chlorination failed. | Ensure DMF is dry. Use NCS recrystallized from benzene if old. Add HCl vapor to initiate. |

| Regioselectivity Poor | Alkene electronics are neutral. | Regioselectivity is highest with electron-rich or electron-poor alkenes. Neutral alkenes may yield mixtures. |

| Side Product: Chlorinated Alkene | NCS reacted with alkene.[6] | Ensure complete conversion of oxime to hydroximoyl chloride before adding the alkene. |

Safety & Handling

-

Nitrile Oxides: Potentially explosive in concentrated pure forms. Always generate in situ.

-

Hydroximoyl Chlorides: Severe skin irritants. Can cause allergic contact dermatitis. Destroy excess with aqueous base.

-

Phenyl Isocyanate: Lachrymator and sensitizer. Handle in a well-ventilated hood.

References

-

Huisgen, R. (1963).[2][5] 1,3-Dipolar Cycloadditions.[2][1][5][7][8][9] Past and Future. Angewandte Chemie International Edition. Link

-

Mukaiyama, T., & Hoshino, T. (1960).[2] The Reactions of Primary Nitroparaffins with Isocyanates.[10] Journal of the American Chemical Society.[2] Link

-

Dallanoce, C., et al. (2022). Synthesis of Isoxazoles and Isoxazolines via 1,3-Dipolar Cycloaddition.[2][1][11] Molecules. Link

-

Navarro, A. (2014). Nitrile Oxide Cycloadditions in Drug Discovery. Drug Discovery Today. Link

-

Organic Chemistry Portal. (2023). Huisgen 1,3-Dipolar Cycloaddition.[2][5][7][9] Organic Chemistry Portal. Link

Sources

- 1. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines | MDPI [mdpi.com]

- 2. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 8. books.rsc.org [books.rsc.org]

- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 10. rushim.ru [rushim.ru]

- 11. researchgate.net [researchgate.net]

Application Notes & Protocols: Leveraging 3-Amino-5-methylisoxazole as a Core Pharmaceutical Intermediate

Abstract: The isoxazole scaffold is a cornerstone in medicinal chemistry, prized for its unique electronic properties and versatile reactivity, which has led to its incorporation into a multitude of pharmacologically active agents.[1][2][3][4] Among the functionalized isoxazoles, 3-Amino-5-methylisoxazole (CAS: 1072-67-9) emerges as a particularly valuable building block.[5] Its primary and most notable application is as a key precursor in the industrial synthesis of sulfamethoxazole, a widely used sulfonamide antibiotic.[6][7] This document provides an in-depth guide for researchers and drug development professionals on the properties, handling, and synthetic applications of 3-Amino-5-methylisoxazole, complete with detailed protocols, mechanistic insights, and safety considerations.

Compound Profile: Physicochemical Properties and Safety

A thorough understanding of the starting material is paramount for successful and safe experimentation. 3-Amino-5-methylisoxazole is a stable, crystalline solid under standard conditions, but appropriate handling is crucial.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 1072-67-9 | [8] |

| Molecular Formula | C₄H₆N₂O | [8][9] |

| Molecular Weight | 98.10 g/mol | [8][9] |

| Appearance | White to brown crystalline powder | [5] |

| Melting Point | 57 - 65 °C | [5] |

| SMILES | CC1=CC(=NO1)N | [8][9] |

| InChI Key | FKPXGNGUVSHWQQ-UHFFFAOYSA-N | [8] |

| Purity | ≥97% (Typical) | [8] |

Safety & Handling

3-Amino-5-methylisoxazole is classified as an irritant and requires careful handling to avoid exposure.[9][10]

-

General Handling: Use only under a chemical fume hood.[10] Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[11] Avoid the formation of dust and aerosols.[11]

-

Inhalation: May cause respiratory tract irritation.[9][10] If inhaled, remove the person to fresh air and keep them comfortable for breathing.[11]

-

Skin Contact: Causes skin irritation.[9][10] In case of contact, wash with plenty of soap and water.[10]

-

Eye Contact: Causes serious eye irritation.[9][10] If in eyes, rinse cautiously with water for several minutes.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]

Core Synthetic Application: Synthesis of Sulfamethoxazole

The most prominent application of 3-Amino-5-methylisoxazole is in the synthesis of the antibiotic sulfamethoxazole. The reaction proceeds via a nucleophilic acyl substitution, where the exocyclic amino group of the isoxazole acts as the nucleophile, attacking the electrophilic sulfur atom of an activated p-aminobenzenesulfonyl derivative.

Mechanistic Rationale

The synthesis is typically a two-step process:

-

Acylation: The 3-amino group of 3-Amino-5-methylisoxazole attacks the sulfonyl chloride of N-acetyl-p-aminobenzenesulfonyl chloride (ASC). The amino group is a potent nucleophile, and the sulfonyl chloride is a highly reactive electrophile. A tertiary amine base, such as pyridine or triethylamine, is crucial. It serves as a catalyst and, more importantly, as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

-

Deprotection: The resulting N-acetylated intermediate is then hydrolyzed under basic conditions (e.g., using sodium hydroxide) to remove the acetyl protecting group from the aniline nitrogen, yielding the final sulfamethoxazole product.

The workflow below illustrates this validated synthetic pathway.

Caption: General workflow for the synthesis of Sulfamethoxazole.

Detailed Protocol: Two-Step Synthesis of Sulfamethoxazole

This protocol provides a reliable method for the laboratory-scale synthesis of sulfamethoxazole.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight |

| 3-Amino-5-methylisoxazole | 1072-67-9 | 98.10 g/mol |

| N-acetyl-p-aminobenzenesulfonyl chloride (ASC) | 121-60-8 | 233.67 g/mol |

| Pyridine | 110-86-1 | 79.10 g/mol |

| Acetone | 67-64-1 | 58.08 g/mol |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol |

| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 g/mol |

| Deionized Water | 7732-18-5 | 18.02 g/mol |

Equipment

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Stir bar

-

Beakers, graduated cylinders, and Erlenmeyer flasks

-

Buchner funnel and filter paper

-

pH paper or pH meter

-

Rotary evaporator

Step-by-Step Procedure

Step 1: Synthesis of N-Acetylsulfamethoxazole

-

In a 250 mL round-bottom flask, dissolve 9.81 g (0.1 mol) of 3-Amino-5-methylisoxazole in 100 mL of pyridine (or acetone).

-

Cool the mixture in an ice bath to 0-5 °C with gentle stirring.

-

Slowly add 23.37 g (0.1 mol) of N-acetyl-p-aminobenzenesulfonyl chloride (ASC) in portions over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Causality Note: The slow, portion-wise addition is critical to control the exothermic reaction and prevent the formation of side products.

-

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A white precipitate of N-Acetylsulfamethoxazole will form.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with copious amounts of cold water until the filtrate is neutral.

-

Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Step 2: Hydrolysis to Sulfamethoxazole

-

Transfer the dried N-Acetylsulfamethoxazole from Step 1 to a 500 mL round-bottom flask.

-

Add a solution of 12 g of sodium hydroxide in 150 mL of water.

-

Heat the mixture to reflux (approximately 100 °C) with stirring for 1 hour.

-

Causality Note: The combination of heat and strong base is necessary to achieve efficient cleavage of the stable amide bond of the acetyl group.

-

-

Cool the reaction mixture to room temperature. The solution should be clear.

-

Slowly acidify the solution by adding concentrated hydrochloric acid dropwise with stirring until the pH reaches 6.0-6.5.

-

A white precipitate of sulfamethoxazole will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the crude product by vacuum filtration and wash the filter cake with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure sulfamethoxazole.

-

Dry the purified crystals in a vacuum oven.

Advanced & Alternative Synthetic Applications

While its use in sulfamethoxazole synthesis is dominant, 3-Amino-5-methylisoxazole is a versatile intermediate for creating more complex heterocyclic systems.[5][8]

-

Multicomponent Reactions: It participates in reactions with pyruvic acid derivatives to form complex fused heterocycles like furanones and pyrrolones, though its reactivity is primarily centered on the exocyclic amino group.[12]

-

Synthesis of Novel Scaffolds: It has been used as a building block for synthesizing 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones, which have shown potential as mosquito larvicidal agents.[8]

-

Formation of Schiff Bases: The amino group can be condensed with various aldehydes to form Schiff bases, which can then be used as ligands for the synthesis of metal complexes with potential biological activities.[13]

The diagram below illustrates the key reactive site and its potential for diversification.

Caption: Reactivity and synthetic diversification of 3-Amino-5-methylisoxazole.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Yield in Step 1 (Acylation) | 1. Incomplete reaction. 2. ASC reagent has degraded due to moisture. 3. Insufficient base to neutralize HCl byproduct. | 1. Increase reaction time or gently warm to 30-40 °C. 2. Use fresh, dry ASC. Store it in a desiccator. 3. Ensure pyridine is in sufficient excess if used as both solvent and base. |

| Product Fails to Precipitate in Step 1 | Reaction mixture is too dilute or water temperature is too high. | Use a more concentrated reaction mixture. Ensure the water used for precipitation is ice-cold (< 5 °C). |

| Incomplete Hydrolysis in Step 2 | 1. Insufficient NaOH. 2. Reflux time was too short. | 1. Check the molar ratio of NaOH to the intermediate; increase if necessary. 2. Extend the reflux time to 1.5-2 hours and monitor by TLC. |

| Final Product is Discolored or Oily | Presence of impurities from side reactions or incomplete washing. | 1. Treat the colored solution with activated charcoal before the final filtration. 2. Ensure thorough washing of the filter cake at each step. 3. Perform a second recrystallization. |

References

- A Review of the Medicinal Importance and Perspectives of the 2-isoxazoline Scaffold. Bentham Science Publishers.

- Characteristic isoxazoline compounds with anticancer activity.

- Synthesis, Characterization and Antimicrobial Activity of Isoxazoline Derivatives. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).

- Synthesis of Some New Isoxazoline Derivatives of Chalconised Indoline 2-one as a Potential Analgesic, Antibacterial and Anthelmimtic Agents. PMC.

- Advances in isoxazole chemistry and their role in drug discovery. PMC.

- Synthesis of Novel Isoxazoline Derivatives Containing s-Triazine via Chalcones and their Anti-Microbial Studies. Der Pharma Chemica.

- Synthesis and Pharmacological Significance of Isoxazoline Derivatives: A Mini review. Academic Science Journal.

- A Review of the Medicinal Importance and Perspectives of the 2-isoxazoline Scaffold.

- Isoxazolines: An insight to their synthesis. Journal of Chemical and Pharmaceutical Research.

- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.

- 5-Amino-3-methylisoxazole Safety D

- Synthesis, characterization and biological activity of metal complexes of 3-amino-5-methyl isoxazole Schiff bases. Journal of Chemical and Pharmaceutical Research.

- 3-Amino-5-methylisoxazole Product Inform

- Muscimol SAFETY D

- A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Thieme Synthesis.

- 3-Amino-5-methylisoxazole Compound Summary.

- 3-Amino-5-methylisoxazole Product Page. Sigma-Aldrich.

- Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. Chemistry of Heterocyclic Compounds.

- Preparation method of 3-amino-5-methyl isoxazole.

- SAFETY DATA SHEET - 3-Amino-5-methylisoxazole. Sigma-Aldrich.

- 3-Amino-5-methylisoxazole - Safety D

- 3-Amino-5-methylisoxazole Product Page. TargetMol.

- Behaviour of 3-amino-5-methylisoxazole and 5-amino-N-aryl-1H-pyrazole-4-carboxamides in multicomponent reactions.

Sources

- 1. A Review of the Medicinal Importance and Perspectives of the 2-isoxazoline Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. chemimpex.com [chemimpex.com]

- 6. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 7. 3-Amino-5-methylisoxazole | TargetMol [targetmol.com]

- 8. 3-アミノ-5-メチルイソオキサゾール ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. (PDF) Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids [academia.edu]

- 13. jocpr.com [jocpr.com]

Application Notes and Protocols: Functionalizing the 3-Amino Group of Isoxazolines

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatile 3-Amino-Isoxazoline Scaffold

The isoxazoline ring is a privileged five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a structural motif frequently found in a wide array of biologically active compounds.[1][2] Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antidiabetic properties.[3][4][5] The 3-amino-isoxazoline core, in particular, serves as a versatile synthetic intermediate, offering a key handle for structural modification and the exploration of structure-activity relationships (SAR). The amino group at the C3 position provides a nucleophilic center for a variety of chemical transformations, allowing for the introduction of diverse functionalities that can modulate the physicochemical and biological properties of the parent molecule.

This guide provides a comprehensive overview of the key reaction conditions and detailed protocols for the functionalization of the 3-amino group of isoxazolines. We will delve into the causality behind experimental choices for common transformations such as acylation, sulfonylation, and N-alkylation, providing field-proven insights to enable researchers to confidently and efficiently derivatize this important scaffold.

Core Functionalization Strategies: A Mechanistic Overview

The primary reactivity of the 3-amino group on the isoxazoline ring is dictated by the lone pair of electrons on the nitrogen atom, rendering it nucleophilic. The principal strategies for its functionalization involve the reaction with various electrophiles.

I. Acylation: Forging Amide Bonds

The conversion of the 3-amino group to an amide is a fundamental transformation in medicinal chemistry. Amides are generally stable functional groups that can act as hydrogen bond donors and acceptors, significantly influencing the binding of a molecule to its biological target. The acylation of 3-aminoisoxazolines can be readily achieved using common acylating agents such as acid chlorides and acid anhydrides.

Causality of Experimental Choices:

-

Acylating Agent: Acid chlorides are generally more reactive than acid anhydrides and can often be used under milder conditions. However, they are sensitive to moisture and can generate corrosive HCl as a byproduct, necessitating the use of a base. Acid anhydrides are less reactive but are often easier to handle and may not require a base, although one is frequently added to accelerate the reaction.

-

Base: A non-nucleophilic organic base, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine, is typically employed to neutralize the HCl generated when using acid chlorides. The base also serves to deprotonate the ammonium salt that may form, regenerating the free amine for reaction. When using acid anhydrides, a base can also be used to activate the amine.

-

Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used to avoid side reactions with the acylating agent. The choice of solvent often depends on the solubility of the starting materials.

Reaction Workflow: Acylation

Caption: General workflow for the acylation of 3-aminoisoxazolines.

Protocol 1: Acylation with an Acid Chloride

This protocol describes a general procedure for the acylation of a 3-aminoisoxazoline with an acid chloride.

Materials:

-

3-Aminoisoxazoline derivative

-

Acid chloride (e.g., acetyl chloride, benzoyl chloride)

-

Triethylamine (TEA) or Pyridine

-

Anhydrous dichloromethane (DCM)

-